molecular formula C12H24O3 B102566 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- CAS No. 16889-19-3

1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-

Cat. No. B102566
CAS RN: 16889-19-3
M. Wt: 216.32 g/mol
InChI Key: OHFLMXOCEVFBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-, also known as DPDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPDO is a cyclic ether that contains two propyl and one ethyl group attached to a dioxane ring. This compound has been synthesized by various methods and has shown promising results in scientific research.

Mechanism Of Action

The exact mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is not well understood. However, it has been suggested that 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- may exert its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in the replication of cancer and virus cells.

Biochemical And Physiological Effects

1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit low toxicity and good biocompatibility. It has also been shown to possess good solubility in various solvents, making it a suitable candidate for various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its ease of synthesis and availability. It can be synthesized by a simple reduction reaction and is readily available in the market. However, one of the limitations of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its low stability, which makes it difficult to handle and store.

Future Directions

There are several future directions for the research and development of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-. One potential direction is the synthesis of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- derivatives with improved stability and bioactivity. Another direction is the investigation of the mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives. Additionally, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be explored for its potential applications in other fields, such as catalysis and energy storage. Further research is needed to fully explore the potential of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives.

Synthesis Methods

1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be synthesized by the reaction of 5-ethyl-2,6-dipropyl-1,4-dioxane-2,3-dione with sodium borohydride in the presence of a catalytic amount of iodine. This reaction leads to the reduction of the dione group to a hydroxyl group, resulting in the formation of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-.

Scientific Research Applications

1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit antitumor and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a reagent for the synthesis of various organic compounds.

properties

CAS RN

16889-19-3

Product Name

1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol

InChI

InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3

InChI Key

OHFLMXOCEVFBCA-UHFFFAOYSA-N

SMILES

CCCC1C(C(OC(O1)CCC)O)CC

Canonical SMILES

CCCC1C(C(OC(O1)CCC)O)CC

Other CAS RN

16889-19-3

Origin of Product

United States

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